9-Oxa-2-azaspiro[5.5]undecane hydrochloride - 1279879-02-5

9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Catalog Number: EVT-1721350
CAS Number: 1279879-02-5
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+/-)-2,7,8-epi-Perhydrohistrionicotoxin (4)

Compound Description: This compound is a spirocyclic derivative of Perhydrohistrionicotoxin (PHTx), a potent neurotoxin. The synthesis of (+/-)-2,7,8-epi-PHTx involves a conjugate addition/dipolar cycloaddition cascade, resulting in the formation of an azaspiro[5.5]undecane ring system. []

(+/-)-Perhydrohistrionicotoxin (2)

Compound Description: This compound is a potent neurotoxin. A formal total synthesis of this alkaloid has been achieved utilizing a tandem conjugate addition/dipolar cycloaddition cascade to construct the azaspiro[5.5]undecane ring system. []

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This series of compounds exhibits dual activity as µ-opioid receptor agonists and σ1 receptor antagonists. These compounds were designed using a merging strategy of pharmacophores from both targets. Phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 displayed the most promising activity profiles. []

(6S,7R,8R,9R,10R,11S)-7,8,11-tri-o-acetyl-9,10-o-isopropylidene-1-azaspiro[5.5]undecane-7,8,9,10,11-pentaol (13)

Compound Description: This compound is an intermediate in the model studies of histrionicotoxin (1) synthesis. It incorporates the ring skeleton of histrionicotoxin and is synthesized from carbohydrate starting materials through a series of transformations, including a base-catalyzed condensation and stereospecific rearrangement. []

3-Azaspiro[5.5]undecane derivatives

Compound Description: This class of compounds was investigated as glycoprotein IIb-IIIa antagonists for potential use as platelet aggregation inhibitors. The potent activity observed for some derivatives validated the 3-azaspiro[5.5]undecane nucleus as a central template for nonpeptide RGD mimics. []

N-Methyl-9-azaspiro[5.5]undecan-3-one (8)

Compound Description: This spiroheterocyclic compound was synthesized through a multi-step process involving hydrolysis, esterification, reduction, Michael addition, and hydrogenation reactions. It serves as a key building block for further derivatization and exploration of its biological activity. []

3,3-Dimethyl-9-propyl-3-sila-2,4,8,10-tetraoxaspiro[5.5]undecane

Compound Description: This silicon-containing spiro compound was synthesized and its preparation method was described in the research paper. []

(-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796)

Compound Description: This compound is a novel muscarinic agonist that exhibits promising effects on cognitive function. It effectively ameliorated the impairment of learning behavior induced by protein synthesis inhibitors and anticholinergic drugs in various mouse models. []

Series of protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic guests

Compound Description: Fifteen different protonated spirocyclic guests were investigated for their binding affinity to cucurbit[7]uril (CB[7]) in an acidic aqueous solution. These guests, considered three-dimensional analogs of morpholinium, piperidinium, and piperazinium cations, exhibited a wide range of stability constants with CB[7], influenced by ring size, molecular volume, and the presence and position of additional heteroatoms. []

Spirocyclic Derivatives of Ciprofloxacin

Compound Description: Thirty-six derivatives of ciprofloxacin incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold were synthesized and evaluated for their antibacterial activity. While these derivatives exhibited a narrower activity spectrum compared to ciprofloxacin, some displayed significant potency against Acinetobacter baumannii 987® and Bacillus cereus 138®. []

2-(1-(4-(2-Cyanophenyl)-1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro(5,5)undecane (CIMO)

Compound Description: This azaspirane derivative exhibits potent anticancer activity against both estrogen receptor-negative and estrogen receptor-positive breast cancer cell lines. CIMO exerts its anti-proliferative effects by inhibiting the JAK2/STAT3 signaling pathway, leading to cell cycle arrest, apoptosis induction, and suppression of migration and invasion. []

2-[3-Azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) and Derivatives

Compound Description: BL-1743 and its derivatives were investigated as inhibitors of the influenza A virus M2 protein (AM2), a target for antiviral therapy. This class of spiro-piperidine inhibitors exhibited potent activity against AM2, with some derivatives displaying greater potency than amantadine, a clinically used antiviral drug. []

3-[4-(Benzyloxy)phenyl]propanoic acid derivatives containing a 1-oxa-9-azaspiro[5.5]undecane periphery

Compound Description: Nine compounds based on 3-[4-(benzyloxy)phenyl]propanoic acid core, incorporating a 1-oxa-9-azaspiro[5.5]undecane periphery inspired by LY2881835 (an Eli Lilly drug candidate for type II diabetes mellitus), were synthesized and evaluated as free fatty acid 1 (FFA1 or GPR40) agonists. Surprisingly, only two compounds, containing 2-pyridyloxy and 2-pyrimidinyloxy groups, showed activity, with EC50 values of 1.621 and 0.904 µM, respectively. []

3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid (Compound A)

Compound Description: This orally available, synthetic ligand is a selective agonist for GPR120/FFA4, a receptor targeted for treating metabolic and inflammatory diseases. While Compound A demonstrates beneficial effects on insulin resistance and adipose tissue inflammation, it failed to alleviate tissue inflammation in mouse models of psoriasis, rheumatoid arthritis, and bullous pemphigoid. []

2-(Piperidin-1-yl) pyrimidin-4(3H)-one derivatives with various spirocyclic structures

Compound Description: This patent describes a series of 2-(piperidin-1-yl) pyrimidin-4(3H)-one derivatives incorporating various spirocyclic structures, including 1,8-diazaspiro[4.5]decane, 1-oxa-8-azaspiro[4.5]decane, 2,8-diazaspiro[4.5]decane, 2-oxa-8-azaspiro[4.5]decane, 2,9-diazaspiro[5.5]undecane, 1-oxa-9-azaspiro[5.5]undecane, 1,9-diazaspiro[5.5]undecane, and 3,9-diazaspiro[5.5]undecane. These compounds are characterized by the presence of a pyrimidine ring linked to a piperidine moiety through a nitrogen atom, with the spirocyclic system attached to the piperidine ring. []

Substituted 8-Hetero-2-Azaspiro[4.5]decane and 9-Hetero-3-Azaspiro[5.5]Undecane Analogues of Spirogermanium

Compound Description: Inspired by the antiarthritic and suppressor cell-inducing activity of spirogermanium (an azagermaspiro compound), a series of silicon and carbon analogs with 8-hetero-2-azaspiro[4.5]decane and 9-hetero-3-azaspiro[5.5]undecane structures were synthesized. This study identified that specific silicon and carbon analogs retained both antiarthritic and immunosuppressive activity. []

SPDH: a novel flame retardant containing phosphorus

Compound Description: Synthesized from 10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO-HQ) and 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-dioxide (SPDPC), SPDH is a novel flame retardant. When blended with poly(ethylene-co-vinyl acetate) (EVA), it improves flame retardancy and thermal stability. []

N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane (1) and N-(3-dimethyl-aminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane (2)

Compound Description: These silicon-containing azaspirane compounds were synthesized from 4,4-dimethyl-4-silacyclohexanone and evaluated for their biological activity. Both compounds exhibited cytotoxic activity against human cancer cells grown in tissue culture. []

Sulfur-containing spiro-pyrimidinetriones, pyrazolidinediones, and isoxazolidinediones

Compound Description: This study describes the synthesis of novel sulfur-containing spiro compounds, including 7,11-diaryl-9-thia-2,4-diazaspiro[5.5]undecane-1,3,5-trione 9,9-dioxides, 6,10-diaryl-8-thia-2,3-diazaspiro[4.5]decane-1,4-dione-8,8-dioxides, and 6,10-diaryl-2-oxo-8-thia-3-azaspiro[4.5]decane-1,4-dione-8,8-dioxides. These compounds were prepared through the condensation reactions of 4-dimethoxycarbonyl/diethoxycarbonyl-3,5-diaryl-1-thiane 1,1-dioxides with different nitrogen-containing nucleophiles. []

9-[2-(Indol-3-yl)ethyl]-1-oxa-3-oxo-4,9-diazaspiro[5,5]undecane (I) and its salts

Compound Description: This antihypertensive agent and its hydrochloride, acetate, tartrate, sulfate, p-hydroxybenzoate, ebonate, napsylate, 3-hydroxynaphthoate, and methacrylic acid-methacrylate copolymer salts were prepared and evaluated for their in vitro dissolution rates. Significant differences in dissolution rates among various salts were observed, indicating the potential for controlling drug release through salt formation. []

3-Methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione (1) and 3-Methyl-2-oxa-6-azaspiro[4.6]undecane-1,7-dione (2)

Compound Description: These two spiro lactam-lactones, characterized by a fused lactone and lactam ring system, were synthesized and their crystal structures were analyzed. The study revealed distinct conformations for the lactone and lactam rings in both compounds, influenced by the ring size and intermolecular hydrogen bonding interactions. []

1,3-Dioxa-9-azaspiro[5.5]undecane derivatives

Compound Description: This study describes the synthesis and conformational analysis of a series of 1,3-dioxa-9-azaspiro[5.5]undecane derivatives, some of which exhibited neuroleptic activity similar to haloperidol. The conformational analysis revealed four possible conformations for these compounds, influenced by the substituents on the dioxane ring. []

8-Oxa-7-phenyl-1,5-dithiaspiro[5.5]undecane-9,10-diol acetonide (9)

Compound Description: This compound is a key intermediate in the attempted synthesis of a 2,3,6-trisubstituted 5-pyranone, a valuable building block for synthesizing carbohydrate analogs. Compound 9 was prepared through a multi-step synthesis involving deprotection, double Michael addition, chain elongation, cyclization, and protection steps. []

1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides

Compound Description: This study focuses on the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides containing a diverse set of peripheral substituents and a rare zinc-binding group. These compounds were designed to investigate their interactions with carbonic anhydrase enzymes. []

Properties

CAS Number

1279879-02-5

Product Name

9-Oxa-2-azaspiro[5.5]undecane hydrochloride

IUPAC Name

9-oxa-2-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(8-10-5-1)3-6-11-7-4-9;/h10H,1-8H2;1H

InChI Key

KRRBWMMAXOGOJA-UHFFFAOYSA-N

SMILES

C1CC2(CCOCC2)CNC1.Cl

Canonical SMILES

C1CC2(CCOCC2)CNC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.